molecular formula C41H40BNO B13737418 N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate

N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate

Cat. No.: B13737418
M. Wt: 573.6 g/mol
InChI Key: GEYJOQFVQYBXHI-UHFFFAOYSA-N
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Description

N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate is a complex organic compound with the molecular formula C47H44BNO It is known for its unique structure, which includes a benzoyl group attached to a benzyl group, further connected to a trimethyl ammonium group, and paired with a tetraphenylborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate typically involves a multi-step process. One common method includes the reaction of 4-benzoylbenzyl chloride with trimethylamine to form the quaternary ammonium salt. This intermediate is then reacted with sodium tetraphenylborate to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohols or amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties and drug delivery systems.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, modulating their activity. The trimethyl ammonium group can enhance the compound’s solubility and facilitate its transport across biological membranes. The tetraphenylborate anion can stabilize the overall structure and contribute to its unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate
  • N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate

Uniqueness

N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its trimethyl ammonium group enhances solubility and transport properties, making it more versatile compared to similar compounds.

Properties

Molecular Formula

C41H40BNO

Molecular Weight

573.6 g/mol

IUPAC Name

(4-benzoylphenyl)methyl-trimethylazanium;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C17H20NO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-18(2,3)13-14-9-11-16(12-10-14)17(19)15-7-5-4-6-8-15/h1-20H;4-12H,13H2,1-3H3/q-1;+1

InChI Key

GEYJOQFVQYBXHI-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[N+](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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